molecular formula C11H18N4O B6647527 N-tert-butyl-2-(pyrazin-2-ylamino)propanamide

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide

カタログ番号 B6647527
分子量: 222.29 g/mol
InChIキー: HYSDSVZZNLKUTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets specific enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells, making it a promising candidate for the development of new cancer therapies. In

科学的研究の応用

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell proliferation and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes and pathways play important roles in the development and progression of various types of cancer, including lymphoma, leukemia, and solid tumors.

作用機序

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide exerts its anti-cancer effects by selectively inhibiting the activity of BTK, ITK, and JAK3. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells in response to antigens. JAK3 is a member of the Janus kinase family, which is involved in cytokine signaling and plays a role in the development and progression of various types of cancer. By inhibiting these enzymes and pathways, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide can induce apoptosis and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide have been extensively studied in preclinical models and clinical trials. In preclinical studies, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been shown to inhibit the growth and survival of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. In clinical trials, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has demonstrated promising results in patients with relapsed or refractory lymphoma and leukemia, with manageable side effects.

実験室実験の利点と制限

One of the main advantages of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide for lab experiments is its high selectivity and potency. It has been shown to selectively inhibit the activity of BTK, ITK, and JAK3, with minimal off-target effects. This makes it a valuable tool for studying the role of these enzymes and pathways in cancer development and progression. However, one of the limitations of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

将来の方向性

There are several future directions for the development and application of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide. One potential direction is the combination of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and overcome resistance. Another direction is the exploration of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide in other types of cancer, such as solid tumors, where BTK, ITK, and JAK3 are also involved in cancer development and progression. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide, as well as its optimal dosing and scheduling in different patient populations.

合成法

The synthesis of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the reaction between tert-butylamine and 2-chloropyrazine, which results in the formation of N-tert-butyl-2-pyrazinylamine. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, N-tert-butyl-2-(pyrazin-2-ylamino)propanamide. The synthesis of N-tert-butyl-2-(pyrazin-2-ylamino)propanamide has been optimized to produce high yields and purity, making it suitable for further studies and applications.

特性

IUPAC Name

N-tert-butyl-2-(pyrazin-2-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(10(16)15-11(2,3)4)14-9-7-12-5-6-13-9/h5-8H,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDSVZZNLKUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。